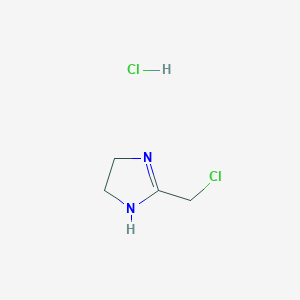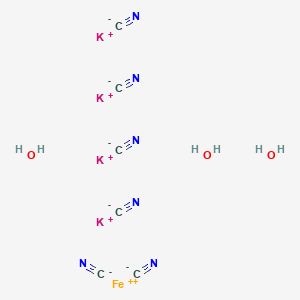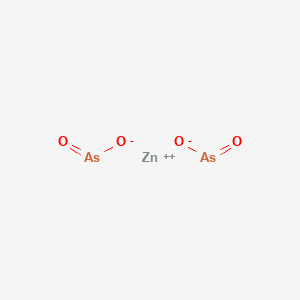
Zinc metaarsenite
Descripción general
Descripción
Zinc metaarsenite is an inorganic compound with the chemical formula Zn(AsO₂)₂. It is a white, water-insoluble powder that is highly toxic by ingestion and inhalation. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc metaarsenite can be synthesized by dissolving arsenic trioxide (As₂O₃) in boiling water to create a solution containing approximately 4% arsenic trioxide. To this solution, a 15% zinc sulfate (ZnSO₄) solution is added, followed by the addition of sodium bicarbonate (NaHCO₃). The reaction proceeds as follows :
[ \text{ZnSO₄} + \text{As₂O₃} + 2 \text{NaHCO₃} \rightarrow \text{Zn(AsO₂)₂} + \text{Na₂SO₄} + \text{H₂O} + 2 \text{CO₂} ]
If sodium bicarbonate is added to the hot solution of arsenic trioxide, the final product will be a mixture of 80% orthoarsenite and 20% metaarsenite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The process involves the use of industrial-grade reagents and equipment to handle the toxic nature of the compounds involved.
Análisis De Reacciones Químicas
Types of Reactions: Zinc metaarsenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is weakly oxidizing and can react with both strong and weak reducing agents .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents, leading to the formation of elemental zinc and arsenic compounds.
Substitution: this compound can undergo substitution reactions with other metal salts, leading to the formation of different arsenite compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and arsenic pentoxide, while reduction may yield elemental zinc and arsenic.
Aplicaciones Científicas De Investigación
Zinc metaarsenite has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving arsenic compounds.
Biology: Research on the toxicological effects of arsenic compounds often involves this compound to study its impact on biological systems.
Medicine: Although highly toxic, this compound is used in controlled environments to study its potential therapeutic effects and mechanisms of toxicity.
Mecanismo De Acción
The mechanism of action of zinc metaarsenite involves its interaction with biological molecules and cellular pathways. It exerts its effects primarily through the disruption of cellular processes and induction of oxidative stress. The compound can interact with proteins and enzymes, leading to the inhibition of their functions and causing cellular damage. The molecular targets include various enzymes involved in cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Zinc metaarsenite can be compared with other arsenite and arsenate compounds, such as:
- Sodium metaarsenite (NaAsO₂)
- Calcium metaarsenite (Ca(AsO₂)₂)
- Zinc arsenate (Zn₃(AsO₄)₂)
Uniqueness: this compound is unique due to its specific chemical structure and properties. Unlike zinc arsenate, which is water-soluble, this compound is insoluble in water, making it suitable for different applications. Its toxicity and reactivity also distinguish it from other similar compounds .
Propiedades
IUPAC Name |
zinc;oxoarsinite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsHO2.Zn/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWSXCHQCPHCDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]=O.[O-][As]=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801052202 | |
| Record name | Arsenenous acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10326-24-6 | |
| Record name | Zinc meta-arsenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenous acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801052202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC METAARSENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7ELR7RV4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


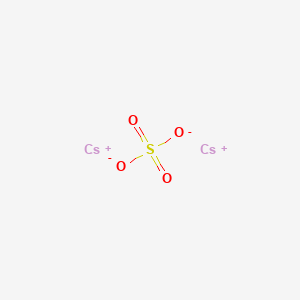
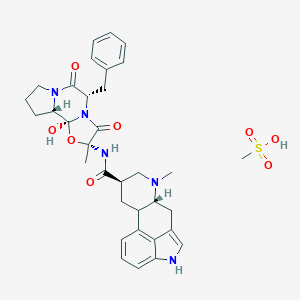
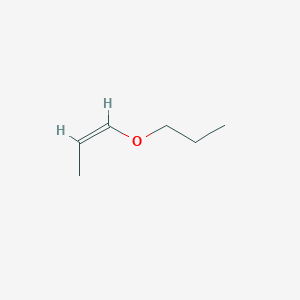

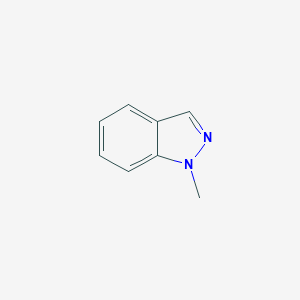
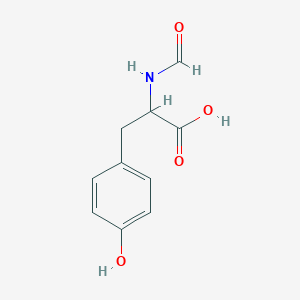

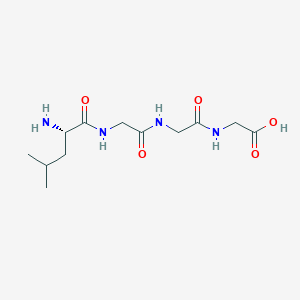
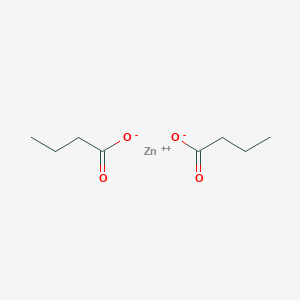

![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)
